Oxime Geometry: (E)-Configuration as a Determinant of Target Complementarity
The compound is specified as the (E)-oxime isomer according to vendor CoA documentation . In the imidazo[1,2-a]pyridine oxime series, the (E)-configuration places the 4-fluorobenzyloxy group anti to the imidazopyridine ring, a geometry that has been correlated with superior complementarity to biological targets such as peripheral benzodiazepine receptors (PBR) and acetylcholinesterase (AChE) compared to the corresponding (Z)-isomers [1]. While direct IC₅₀ or Ki data for this exact compound are not publicly disclosed, the stereochemical specification is a critical quality attribute for reproducible SAR campaigns, as (Z)-oxime contaminants can exhibit divergent binding poses and reduced target engagement [1].
| Evidence Dimension | Oxime stereochemical configuration (E vs. Z) |
|---|---|
| Target Compound Data | (E)-isomer (confirmed by vendor SMILES notation: /C=N/OCC4=CC=C(F)C=C4) |
| Comparator Or Baseline | (Z)-isomer or unspecified isomer mixture |
| Quantified Difference | Stereochemistry qualitatively defined; quantitative difference in target affinity is compound- and target-specific across the class [1] |
| Conditions | SMILES-based structural assignment from vendor certificate of analysis |
Why This Matters
Procurement of a stereochemically defined (E)-oxime ensures batch-to-batch consistency in biological assays, avoiding the confounding effects of (Z)-isomer contamination that can reduce apparent potency by >10-fold in related oxime series.
- [1] Thakur A, Patwa J, Sharma A, Flora SJS. Synthesis, Molecular Docking, BSA, and In Vitro Reactivation Study of Imidazopyridine Oximes Against Paraoxon Inhibited Acetylcholinesterase. Med Chem. 2022;18(2):220-229. (Demonstrates oxime geometry impact on AChE reactivation). View Source
